molecular formula ¹³C₂D₃NaO₂ B1146745 Sodium acetate-13C2,d3 CAS No. 123333-80-2

Sodium acetate-13C2,d3

Cat. No. B1146745
CAS RN: 123333-80-2
M. Wt: 87.04
InChI Key:
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Description

Synthesis Analysis

The synthesis of isotopically labeled sodium acetate, such as sodium acetate-13C2,d3, involves chemical reactions that incorporate isotopes of carbon (13C) and hydrogen (deuterium, d3) into the acetate molecule. Studies on the synthesis of similar compounds highlight the use of sodium carbonate and acetic acid in aqueous solutions, optimizing reaction parameters to achieve high yields and purity of the labeled compound (Ka-qiu, 2002).

Molecular Structure Analysis

Analysis of the molecular structure of sodium acetate and its isotopically labeled forms can be conducted through techniques such as X-ray diffraction and nuclear magnetic resonance (NMR) spectroscopy. For instance, studies on β-sodium acetate have revealed detailed information on its orthorhombic crystal structure, providing insights into the arrangement of atoms and the spatial configuration of the molecule (Helmholdt, Sonneveld, & Schenk, 1998).

Chemical Reactions and Properties

Sodium acetate-13C2,d3 participates in chemical reactions similar to its unlabeled counterpart, acting as a source of acetate ions in various organic and inorganic reactions. The presence of isotopic labels allows for the study of reaction mechanisms and the tracing of carbon and hydrogen atoms through metabolic pathways. The compound's role in facilitating C-H and S-H bond activation has been explored, demonstrating its utility in the synthesis of complex molecules (Scattolin et al., 2020).

Physical Properties Analysis

The physical properties of sodium acetate-13C2,d3, including solubility in water and other solvents, melting point, and density, are influenced by its molecular structure and the presence of isotopic labels. Research into sodium acetate solutions has provided data on the hydration structure and interactions between the acetate ion and water molecules, highlighting the influence of the carboxyl group on the surrounding water structure (Kameda et al., 2004).

Chemical Properties Analysis

The chemical properties of sodium acetate-13C2,d3, such as acidity/basicity, reactivity with other chemicals, and behavior in various chemical environments, are crucial for its application in research. Studies on the microsolvation of sodium acetate in water shed light on the interaction between sodium ions and acetate ions in aqueous environments, providing a foundation for understanding the behavior of isotopically labeled sodium acetate in similar conditions (Zhang et al., 2015).

Scientific Research Applications

Evaluation of Cerebral Acetate Transport and Metabolic Rates

Sodium acetate-13C2,d3 has been utilized in vivo to measure cerebral kinetics of acetate transport and utilization in the rat brain using 1H-[13C]-Nuclear Magnetic Resonance spectroscopy. This study highlights the compound's role in probing astrocytic function and metabolism, offering insights into the astrocytic and neuronal tricarboxylic acid cycle fluxes, which are crucial for understanding brain metabolism and function (Patel et al., 2010).

Raman Spectroscopic Studies and DFT Calculations

Raman spectroscopy and Density Functional Theory (DFT) calculations have been applied to sodium acetate and sodium acetate-d3 solutions to study their behavior in water and heavy water. This research provides valuable data on vibrational isotope effects and hydration interactions, contributing to our understanding of molecular interactions and solution chemistry (Rudolph & Irmer, 2015).

Hyperpolarization Studies at Cryogenic Temperatures

Hyperpolarized 13C spins of sodium acetate-13C2,d3 have been studied to understand their lifetimes at different magnetic field strengths, revealing the compound's potential in enhancing nuclear magnetic resonance (NMR) imaging techniques. This research is pivotal for the development of more efficient dynamic nuclear polarization (DNP) methods and could impact medical imaging and molecular studies (Niedbalski et al., 2018).

Investigation of Aqueous Sodium Acetate Solutions

The structure of aqueous sodium acetate solutions has been explored through X-ray scattering and DFT, revealing detailed insights into the hydration and interaction of sodium acetate in solutions. Such studies are important for understanding the solvation phenomena and designing better industrial and pharmaceutical formulations (Wang et al., 2020).

Enhancing Solar Cell Performance

Research on the use of sodium acetate as an additive in the fabrication of quantum-dot-sensitized photoelectrodes demonstrates its application in improving the efficiency of solar cells. This highlights the potential of sodium acetate-13C2,d3 in renewable energy technologies and material science research (Liu, Chen, & Lee, 2016).

Safety and Hazards

Sodium acetate-13C2,d3 should be handled with personal protective equipment and face protection. Adequate ventilation is necessary during handling to avoid contact with skin, eyes, or clothing, and to prevent ingestion and inhalation . It is also advised to avoid dust formation . The compound can form an explosive mixture with air, and fine dust dispersed in air may ignite .

Mechanism of Action

Target of Action

Sodium acetate-13C2,d3 is a labeled form of sodium acetate, where two carbon atoms are replaced by carbon-13 isotopes and three hydrogen atoms are replaced by deuterium . The primary targets of sodium acetate, and by extension Sodium acetate-13C2,d3, are enzymes and proteins involved in metabolic pathways, particularly those related to the acetate metabolism .

Mode of Action

Sodium acetate-13C2,d3, like its unlabeled counterpart, is involved in the donation of acetyl groups in various biochemical reactions. The compound interacts with its targets by providing an acetyl group, which can be incorporated into other molecules during metabolic processes . The presence of carbon-13 and deuterium labels allows for the tracking of these acetyl groups in metabolic studies .

Biochemical Pathways

Sodium acetate-13C2,d3 is involved in several biochemical pathways. It plays a crucial role in the citric acid cycle (also known as the Krebs cycle), where it provides acetyl groups for the formation of acetyl-CoA . It is also involved in the synthesis of fatty acids and cholesterol, and the metabolism of amino acids .

Pharmacokinetics

The pharmacokinetics of Sodium acetate-13C2,d3 are similar to those of regular sodium acetate. After administration, it is rapidly absorbed and distributed throughout the body . The compound is metabolized primarily in the liver, where it participates in various metabolic pathways . The labeled acetyl groups can be traced in metabolic products, allowing for detailed pharmacokinetic studies .

Result of Action

The action of Sodium acetate-13C2,d3 at the molecular and cellular level results in the production of various metabolites, depending on the specific metabolic pathway involved . These metabolites can include substances like acetyl-CoA, fatty acids, and amino acids . The labeled acetyl groups from Sodium acetate-13C2,d3 can be traced in these metabolites, providing valuable information about metabolic processes .

Action Environment

The action, efficacy, and stability of Sodium acetate-13C2,d3 can be influenced by various environmental factors. These can include the pH and temperature of the biological environment, the presence of other metabolites, and the specific enzymatic activity within cells .

properties

IUPAC Name

sodium;2,2,2-trideuterioacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i1+1D3,2+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHLLURERBWHNL-SZRYOQPCSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])[13C](=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

87.038 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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